molecular formula C9H8INO2 B1401993 7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1426904-69-9

7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1401993
M. Wt: 289.07 g/mol
InChI Key: STMRQRQRIDHQOK-UHFFFAOYSA-N
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Description

7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the CAS Number: 1426904-69-9 . It has a molecular weight of 289.07 .


Molecular Structure Analysis

The IUPAC name of this compound is 7-hydroxy-6-iodo-3,4-dihydroquinolin-2 (1H)-one . The InChI code is 1S/C9H8INO2/c10-6-3-5-1-2-9 (13)11-7 (5)4-8 (6)12/h3-4,12H,1-2H2, (H,11,13) .


Physical And Chemical Properties Analysis

The melting point of 7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one is between 216 - 219 degrees Celsius .

Scientific Research Applications

  • General Information

    • “7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one” is a compound with the CAS Number: 1426904-69-9 . It has a molecular weight of 289.07 and a melting point between 216 - 219 degrees Celsius .
  • Medicinal Chemistry

    • The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .
  • Indole Derivatives

    • Indole derivatives, which are similar to the compound , have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Indoles, both natural and synthetic, show various biologically vital properties .
  • Quinoline Derivatives

    • Quinoline, another similar compound, is commonly used in drug discovery, resulting in improved therapeutic effects . This explains the wide occurrence of quinolones in bioactive natural products .
  • Indole Derivatives

    • Indole derivatives, which are similar to the compound , have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Indoles, both natural and synthetic, show various biologically vital properties .
  • Quinoline Derivatives

    • Quinoline, another similar compound, is commonly used in drug discovery, resulting in improved therapeutic effects . This explains the wide occurrence of quinolones in bioactive natural products .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

7-hydroxy-6-iodo-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO2/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12/h3-4,12H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMRQRQRIDHQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 3
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 4
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 5
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one

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